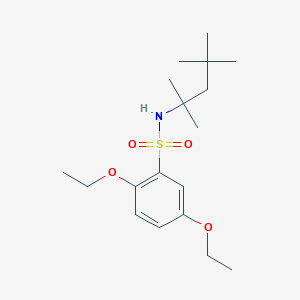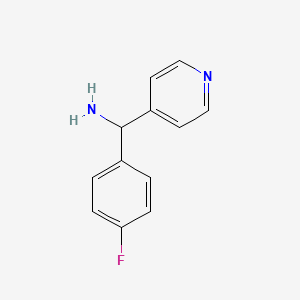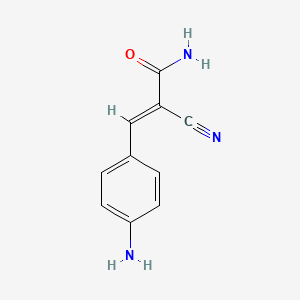
3-(4-Aminophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Aminophenyl)-2-cyanoprop-2-enamide” is an organic compound containing an amine group (-NH2) and a cyanide group (-CN). The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugation of the double bond with the cyanide group and the aromatic ring. This could potentially give the compound interesting optical or electronic properties .Chemical Reactions Analysis
The presence of the amine and cyanide groups suggests that “this compound” could participate in a variety of chemical reactions. For example, the amine group could act as a nucleophile in substitution reactions, while the cyanide group could be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar amine and cyanide groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Structural Studies
- The reaction of 3-oxobutanamide with related compounds, including 3-(4-Aminophenyl)-2-cyanoprop-2-enamide, leads to the formation of new di-, tetra-, and hexa-hydropyridin-2-one derivatives. These derivatives' properties depend on experimental conditions (O'Callaghan et al., 1997).
- Synthesis and crystallographic study of five analogs of this compound showed similar molecular structures, indicating potential utility in understanding interactions with biological molecules (Ghosh et al., 1999).
Chemical Reactions and Transformations
- The electrospray ionization tandem mass spectra of related compounds reveal complex fragmentation patterns influenced by neighboring group participation, offering insights into their reactivity and potential applications in synthesis (Bigler & Hesse, 1995).
- An efficient route for synthesizing 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides, like this compound, has been reported, highlighting their utility in organic synthesis (Kumar et al., 2013).
Pharmacological Potential and Applications
- Studies on similar compounds show potential in inhibiting aromatase, an enzyme involved in estrogen production, suggesting possible applications in treating estrogen-dependent diseases (Hartmann et al., 1992).
- The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally related to this compound, demonstrate its role as a small molecule histone deacetylase (HDAC) inhibitor with significant potential in cancer therapy (Zhou et al., 2008).
Catalysis and Synthetic Applications
- The catalytic isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides showcases the versatility of compounds like this compound in organic synthesis (Trost et al., 2017).
- The study of hydrogen bonding in anticonvulsant enaminones, similar to this compound, contributes to understanding their pharmacological properties and potential therapeutic uses (Kubicki et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(4-aminophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5H,12H2,(H2,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHVGESWHAXWFR-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2419798.png)
![Methyl 6-(3-(phenylthio)propanoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2419799.png)
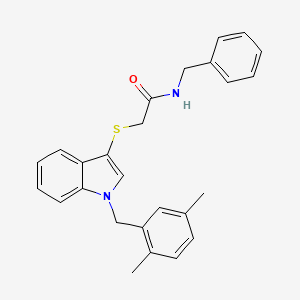
![3-[2-(1,3-benzothiazol-2-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2419802.png)
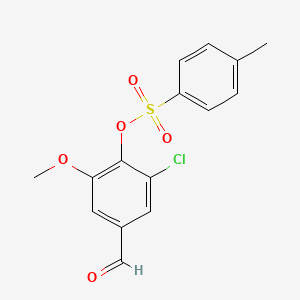
![3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2419804.png)
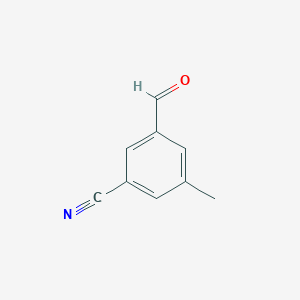
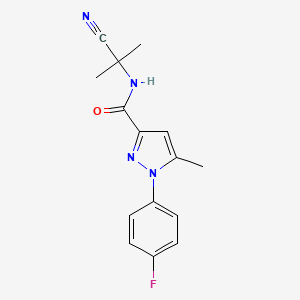


![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)
